molecular formula C7H16ClNO2 B2407204 2-Amino-2,3-dimethylpentanoic acid;hydrochloride CAS No. 2253630-66-7

2-Amino-2,3-dimethylpentanoic acid;hydrochloride

Cat. No.: B2407204
CAS No.: 2253630-66-7
M. Wt: 181.66
InChI Key: LWPHZLJYXRWFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2,3-dimethylpentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of pentanoic acid, characterized by the presence of an amino group and two methyl groups on the second and third carbon atoms, respectively. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dimethylpentanoic acid;hydrochloride typically involves the reaction of 2,3-dimethylpentanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

    Substitution: It can participate in substitution reactions, where the amino group or other functional groups are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

    Oxidation Products: Nitro derivatives, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

2-Amino-2,3-dimethylpentanoic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dimethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the hydrochloride salt play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.

Comparison with Similar Compounds

  • 2-Amino-3,3-dimethylpentanoic acid;hydrochloride
  • 2-Amino-2,3-dimethylbutanoic acid;hydrochloride
  • 2-Amino-2,3-dimethylhexanoic acid;hydrochloride

Comparison: 2-Amino-2,3-dimethylpentanoic acid;hydrochloride is unique due to its specific arrangement of methyl groups and the presence of the amino group. This structural configuration imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-amino-2,3-dimethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHZLJYXRWFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.